molecular formula C2H4N4O B049099 3,4-Diaminofurazan CAS No. 17220-38-1

3,4-Diaminofurazan

Cat. No. B049099
CAS RN: 17220-38-1
M. Wt: 100.08 g/mol
InChI Key: JHJVSUCUNFXIHN-UHFFFAOYSA-N
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Description

3,4-Diaminofurazan (DAF) is an organic compound with a wide range of applications in scientific research. It is an important precursor in the synthesis of heterocyclic compounds, as well as being a useful reagent in the synthesis of amines and other compounds. DAF is also an important component of many biochemical and physiological processes, and has been used in a variety of lab experiments to study its effects.

Scientific Research Applications

  • Synthesis of Angular Oxadiazolopyrazinodiazepine : It is used in the synthesis of angular [1,2,5]Oxadiazolo[3,4-b]pyrazino-[1′,2′: 1,2]pyrrolo[2,3-e][1,4]diazepine (Chervyakov & Maslivets, 2018).

  • Synthesis of Mono and Bisfurazanopiperazines : It is used in creating mono and bisfurazanopiperazines (Singh, Bhasin, & Srivastava, 2017).

  • One-Pot Synthesis of Nitro-Triazepine : It aids in the one-pot synthesis of 4,6,8-trinitro-4,5,7,8-tetrahydro-6H-furazano[3,4-f]-1,3,5-triazepine in ionic liquids (Sheremetev et al., 2010).

  • Oxidative Cyclocondensation of Diamines : It is used for the oxidative cyclocondensation of diamines, leading to the syntheses of macrocyclic polydiazenofurazans (Batog et al., 1996).

  • Synthesis of Novel Thiadiazoles : It is used with isothiocyanates to synthesize novel 1,2,4-thiadiazole compounds (Dorokhov et al., 1992).

  • Reactions with Carbonyl Compounds : 3,4-diaminofurazan reacts with formic acid to form a polymeric compound and forms monoazomethine with salicylaldehyde, but bis (azomethine) complex with divalent nickel (Vasil’chenko et al., 1986).

  • Ameliorating Neuromuscular Disorders : It effectively ameliorates neuromuscular and autonomic nervous system disorders in patients with the Lambert-Eaton syndrome (Lundh, Nilsson, & Rosén, 1984).

  • Potential as an Explosive : 3,4-di(nitramino)furazan has potential as a powerful explosive (Tang et al., 2015).

  • Blocking Potassium Channels : It selectively blocks potassium channels in squid axon membranes (Kirsch & Narahashi, 1978).

  • NMR Analysis of Diaminoazoxyfurazan : An extensive NMR analysis of 3,3',4,4'-diaminoazoxyfurazan (DAAF), a compound obtained by oxidation of this compound, has been presented (Szala & Lewandowski, 2016).

  • High-Performance Energetic Salts : It can be converted into high-performance energetic salts (Huang et al., 2016).

Safety and Hazards

DAF is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling DAF .

properties

IUPAC Name

1,2,5-oxadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJVSUCUNFXIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336977
Record name 3,4-Diaminofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17220-38-1
Record name 3,4-Diaminofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-oxadiazole-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,4-Diaminofurazan?

A1: this compound has the molecular formula C2H4N4O and a molecular weight of 96.09 g/mol.

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR), and Mass Spectrometry (MS) to characterize DAF and its derivatives. [, , , , , , ]

Q3: What are the key starting materials for synthesizing this compound?

A3: this compound is typically synthesized from diaminoglyoxime (DAG) [, , , ] or directly from glyoxal through a series of reactions. []

Q4: Can you describe a common synthetic route for this compound?

A4: One common method involves a two-step process: (1) reaction of glyoxime with hydroxylamine hydrochloride to produce diaminoglyoxime, and (2) subsequent dehydration of diaminoglyoxime in an alkaline solution to yield this compound. [, ]

Q5: Are there any alternative synthesis methods for this compound?

A5: Yes, researchers have explored alternative synthesis methods for DAF, including microwave-assisted synthesis, which significantly reduces reaction times. [, ] One-pot synthesis directly from glyoxal has also been reported. []

Q6: Why is this compound considered a valuable precursor in energetic materials chemistry?

A6: DAF is a key building block for various energetic materials due to the presence of the furazan ring, which imparts high energy content and positive oxygen balance to its derivatives. [, , , , , , ]

Q7: What are some notable derivatives of this compound with energetic properties?

A7: Key energetic derivatives include 3,4-dinitrofurazan (DNF) [, ], 3,4-dinitraminofurazan (DNAF) [], and various azofurazans. [, , ] These compounds exhibit potential as high-energy density materials.

Q8: How is this compound typically converted into 3,4-dinitrofurazan?

A8: The conversion of DAF to DNF often involves oxidation using hydrogen peroxide (H2O2) in the presence of a catalyst, such as sodium tungstate (Na2WO4) and methanesulfonic acid (CH3SO3H). [, ]

Q9: What is the significance of ionic salts of 3,4-dinitraminofurazan?

A9: Researchers have investigated nitrogen-rich salts of DNAF to enhance the stability of the inherently sensitive DNAF molecule. These salts exhibit high detonation performance, with dihydrazinium 3,4-dinitraminofurazanate demonstrating particularly promising characteristics. []

Q10: Can you provide examples of macrocyclic compounds derived from this compound?

A10: DAF serves as a precursor to various macrocyclic compounds, including polydiazenofurazans, [, ] tetrafurazanocyclohexadecanes (like TATF), [, ] and furazano-1,2,3,4-tetrazine-1,3-dioxide (FTDO). []

Q11: How does the introduction of various functional groups affect the properties of this compound derivatives?

A11: * Nitro groups (-NO2): Increase density, detonation velocity, and detonation pressure, contributing to enhanced explosive performance. []* Azido groups (-N3): Elevate the standard enthalpy of formation, making the compounds more energetic. []* Azoxy groups (-N=N(O)-): Generally improve thermal stability compared to the parent furazan compounds. []

Q12: Has this compound been explored for applications beyond energetic materials?

A12: While primarily recognized for its energetic properties, DAF has been investigated as a ligand in metal complexes, showcasing its versatility in coordination chemistry. [, ]

Q13: What is the thermal stability of this compound and its derivatives?

A13: The thermal stability of DAF derivatives varies depending on the substituents and structure. Generally, they exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. [, , , , ]

Q14: Are there any safety concerns regarding the handling of this compound and its derivatives?

A14: Many DAF derivatives, particularly those with nitro and azido groups, are energetic materials and should be handled with extreme caution. Their sensitivity towards impact and friction needs careful consideration. [, ]

Q15: How is the melt-castability of energetic materials relevant, and has it been achieved with this compound derivatives?

A15: Melt-castability is desirable for shaping energetic materials into specific forms. Researchers have successfully developed a melt-castable energetic cocrystal using DAF and 4-amino-3,5-dinitropyrazole (ADNP), offering potential advantages in explosive formulation. []

Q16: How is computational chemistry employed in the research of this compound-based energetic materials?

A16: Computational methods, such as density functional theory (DFT), predict important properties like density, enthalpy of formation, detonation velocity, and detonation pressure, aiding in the design and assessment of novel energetic materials. [, ]

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